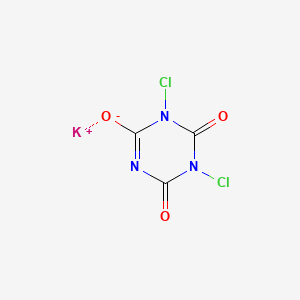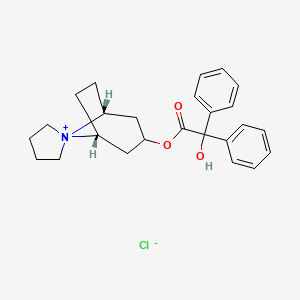
Xanthohumol
Vue d'ensemble
Description
Le xanthohumol est un flavonoïde prénylé dérivé des fleurs femelles du houblon (Humulus lupulus L.), qui appartient à la famille des Cannabaceae . Ce composé est connu pour son goût amer et appartient à la sous-classe des chalcones des flavonoïdes . Le this compound a suscité un intérêt considérable en raison de ses activités pharmacologiques potentielles, notamment ses propriétés anti-inflammatoires, anticancéreuses, antioxydantes et antidiabétiques .
Mécanisme D'action
Le xanthohumol exerce ses effets par le biais de diverses cibles moléculaires et voies. Il inhibe les réactions oxydatives et régule l’apoptose, ce qui contribue à ses activités anti-inflammatoires et anticancéreuses . Le composé module également l’activité des kinases, ce qui affecte les voies métaboliques liées aux affections chroniques . De plus, il a été démontré que le this compound inhibait l’activation métabolique de certains carcinogènes par les enzymes humaines du cytochrome P450 .
Analyse Biochimique
Biochemical Properties
Xanthohumol interacts with various enzymes, proteins, and other biomolecules. The prenylation of natural products like this compound is considered to increase their lipophilicity, leading to higher affinities to cell membranes, enhanced biological activities, and significant pharmacological effects .
Cellular Effects
This compound has diverse biological features, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic activities . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Animal studies of this compound have revealed its diverse biological features, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic activities . The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it could also affect metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It is believed that certain targeting signals or post-translational modifications direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le xanthohumol peut être synthétisé par diverses réactions chimiques. Une méthode consiste à insérer un groupe prényle sur le cycle aryle par un réarrangement de para-Claisen, suivi d’une réaction de Mitsunobu pour établir le précurseur principal de l’éther prénylique . Une autre approche consiste à utiliser une synthase de polykétide de type III et des enzymes de modification ultérieures pour biosynthétiser le this compound dans les trichomes glandulaires des cônes de houblon .
Méthodes de production industrielle : La production industrielle de this compound repose principalement sur l’extraction du houblon. Le composé est présent à des niveaux élevés dans les trichomes glandulaires du houblon . Pendant le processus de brassage, le this compound et les autres flavonoïdes prénylés sont souvent perdus car ils sont convertis en flavanones correspondantes . Différentes variétés de houblon et de bières contiennent des quantités variables de this compound .
Analyse Des Réactions Chimiques
Types de réactions : Le xanthohumol subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution . Il est connu pour inhiber les réactions oxydatives et réguler l’apoptose, ce qui contribue à ses effets pharmacologiques .
Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et la modification du this compound comprennent le pyrophosphate de diméthylallyle, l’acide sulfurique et les solutions alcalines fortes . Le composé peut être cristallisé dans des conditions telles que 50 % d’alcool, 50 % d’acétone, acide acétique, chloroforme, benzène et toluène .
Principaux produits : Les principaux produits formés par les réactions impliquant le this compound comprennent divers flavonoïdes prénylés et leurs dérivés . Ces produits présentent des activités biologiques accrues en raison de la lipophilie accrue conférée par la prénylation .
4. Applications de la recherche scientifique
Chimie : En chimie, le this compound est utilisé comme précurseur pour la synthèse d’autres composés bioactifs . Sa structure et sa réactivité uniques en font un composé précieux pour la recherche chimique.
Biologie : En recherche biologique, il a été démontré que le this compound présentait des activités anti-inflammatoires, anticancéreuses et antioxydantes . Il a été utilisé dans des études pour comprendre ses effets sur les processus cellulaires et son potentiel comme agent thérapeutique.
Médecine : Le this compound a démontré un potentiel dans le traitement de diverses maladies, notamment le cancer, le diabète et les affections inflammatoires . Des essais cliniques ont démontré son efficacité et sa sécurité chez l’homme .
Industrie : Dans l’industrie alimentaire et des boissons, le this compound est utilisé comme additif naturel en raison de son goût amer et de ses bienfaits potentiels pour la santé . Il est également étudié pour son utilisation dans les compléments alimentaires et les aliments fonctionnels .
Applications De Recherche Scientifique
Chemistry: In chemistry, xanthohumol is used as a precursor for the synthesis of other bioactive compounds . Its unique structure and reactivity make it a valuable compound for chemical research.
Biology: In biological research, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant activities . It has been used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound has demonstrated potential in the treatment of various diseases, including cancer, diabetes, and inflammatory conditions . Clinical trials have shown its efficacy and safety in humans .
Industry: In the food and beverage industry, this compound is used as a natural additive due to its bitter taste and potential health benefits . It is also being explored for its use in dietary supplements and functional foods .
Comparaison Avec Des Composés Similaires
Le xanthohumol est unique parmi les flavonoïdes prénylés en raison de sa structure spécifique et de ses activités biologiques. Les composés similaires comprennent :
Isothis compound : Un isomère du this compound avec une masse moléculaire et un spectre de masse en tandem presque identiques.
8-Prenylnaringénine : Un autre flavonoïde prénylé présent dans le houblon, connu pour son activité estrogénique.
6-Prenylnaringénine : Un composé apparenté présentant des activités biologiques similaires.
Propriétés
IUPAC Name |
(E)-1-[2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h4-9,11-12,22,24-25H,10H2,1-3H3/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXQGKIUCDPEAJ-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893171 | |
| Record name | Xanthohumol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Xanthohumol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6754-58-1 | |
| Record name | Xanthohumol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6754-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthohumol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006754581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthohumol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15359 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Xanthohumol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XANTHOHUMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4467YT1NT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Xanthohumol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
172 °C | |
| Record name | Xanthohumol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[5-[17-[4,5-dihydroxy-5-(1-hydroxyethyl)-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-3-hydroxy-2,3-dimethyloxan-2-yl] acetate](/img/structure/B1683263.png)




